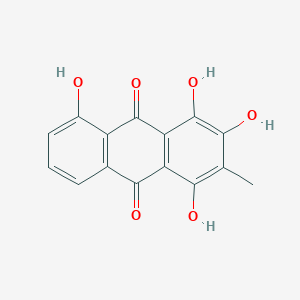
1,3,4,5-Tetrahydroxy-2-methylanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4,5-Tetrahydroxy-2-methylanthracene-9,10-dione is a chemical compound known for its unique structure and significant biological activities. It is a derivative of anthraquinone, characterized by the presence of four hydroxyl groups and a methyl group on the anthracene backbone.
準備方法
Synthetic Routes and Reaction Conditions
1,3,4,5-Tetrahydroxy-2-methylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For instance, the compound can be prepared by the oxidation of 2-methylanthracene using strong oxidizing agents such as potassium permanganate or chromic acid under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes. For example, the oxidation of 2-methylanthracene can be carried out in the presence of vanadium pentoxide (V2O5) as a catalyst at elevated temperatures. This method ensures high yields and purity of the final product .
化学反応の分析
Types of Reactions
1,3,4,5-Tetrahydroxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The hydroxyl groups on the anthracene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted anthracene derivatives. These products have diverse applications in various fields .
科学的研究の応用
1,3,4,5-Tetrahydroxy-2-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Exhibits antimicrobial and anticancer activities, making it a valuable compound for biological studies.
Medicine: Investigated for its potential therapeutic effects against various diseases, including cancer and microbial infections.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 1,3,4,5-tetrahydroxy-2-methylanthracene-9,10-dione involves its interaction with cellular targets and pathways. The compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits antimicrobial activity by disrupting the cell membrane and interfering with essential cellular processes .
類似化合物との比較
Similar Compounds
1,4,5,7-Tetrahydroxy-2-methylanthracene-9,10-dione: Similar structure but different hydroxyl group positions.
1,4,6,8-Tetrahydroxy-3-methylanthracene-9,10-dione: Another derivative with different hydroxyl and methyl group positions.
Uniqueness
1,3,4,5-Tetrahydroxy-2-methylanthracene-9,10-dione is unique due to its specific hydroxyl group arrangement, which contributes to its distinct chemical and biological properties. This arrangement allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
89701-80-4 |
|---|---|
分子式 |
C15H10O6 |
分子量 |
286.24 g/mol |
IUPAC名 |
1,3,4,5-tetrahydroxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O6/c1-5-11(17)9-10(15(21)12(5)18)14(20)8-6(13(9)19)3-2-4-7(8)16/h2-4,16-18,21H,1H3 |
InChIキー |
ISLPQMKIYJEMAP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C(=C1O)O)C(=O)C3=C(C2=O)C=CC=C3O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13141363.png)
![7-[(2-Methylphenyl)methyl]-11-(2-phenylethyl)-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13141366.png)
![6-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13141370.png)
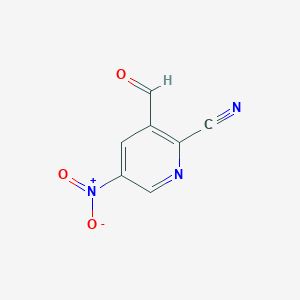
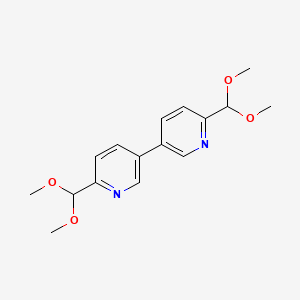
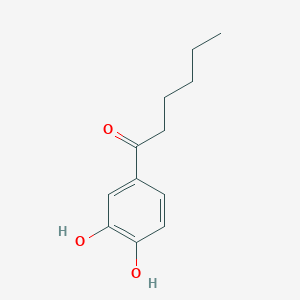
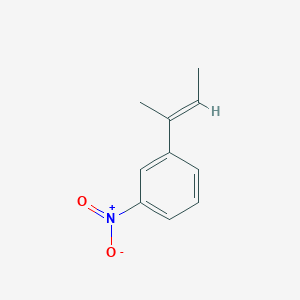
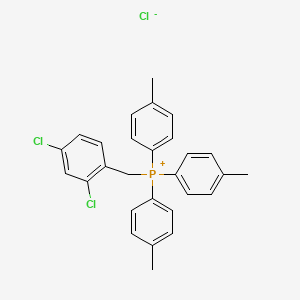
![[(1R,3S)-3-[(9-phenylfluoren-9-yl)amino]cyclopentyl]methanol](/img/structure/B13141413.png)

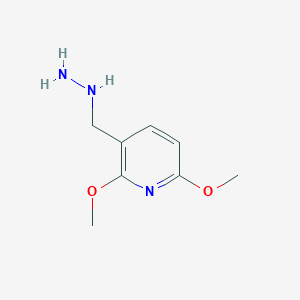
![(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B13141424.png)
